Cas no 154238-36-5 ((E)-N-[(3-fluorophenyl)methylidene]hydroxylamine)

(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine is a fluorinated Schiff base derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring a hydroxylamine group conjugated to a 3-fluorobenzylidene moiety, provides reactivity useful in nucleophilic addition and coordination chemistry. The fluorine substituent enhances electronic effects, influencing stability and binding interactions in metal complexes or bioactive intermediates. This compound serves as a versatile building block for synthesizing heterocycles, ligands, or fluorinated pharmacophores. Its well-defined stereochemistry (E-configuration) ensures consistency in synthetic pathways. Suitable for controlled reactions under mild conditions, it offers researchers a precise tool for developing fluorinated compounds with tailored properties.
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine structure
154238-36-5 structure
Product Name:(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine
CAS No:154238-36-5
MF:C7H6FNO
MW:139.127045154572
CID:106499
PubChem ID:6876522
Update Time:2025-05-22

(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,3-fluoro-, oxime, (E)- (9CI)
    • Benzaldehyde, 3-fluoro-, oxime, (E)- (9CI)
    • (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine
    • 154238-36-5
    • (NE)-N-[(3-fluorophenyl)methylidene]hydroxylamine
    • AS-33378
    • (Z)-3-Fluoro-benzaldehyde oxime
    • 3-Fluorobenzaldoxime
    • 458-02-6
    • AKOS001078433
    • SCHEMBL2490537
    • MFCD00019959
    • Z49568532
    • F2163-0256
    • ZFFMHBULJWGCKI-UITAMQMPSA-N
    • (E)-3-fluorobenzaldehyde oxime
    • SCHEMBL1776939
    • 3-Fluorobenzaldehyde oxime
    • MDL: MFCD00019959
    • Inchi: 1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+
    • InChI Key: ZFFMHBULJWGCKI-WEVVVXLNSA-N
    • SMILES: FC1=CC=CC(/C=N/O)=C1

Computed Properties

  • Exact Mass: 139.04338
  • Monoisotopic Mass: 139.043341977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • PSA: 32.59

(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N307546-100mg
(ne)-n-[(3-fluorophenyl)methylidene]hydroxylamine
154238-36-5
100mg
$ 50.00 2022-06-03
TRC
N307546-500mg
(ne)-n-[(3-fluorophenyl)methylidene]hydroxylamine
154238-36-5
500mg
$ 65.00 2022-06-03
TRC
N307546-1g
(ne)-n-[(3-fluorophenyl)methylidene]hydroxylamine
154238-36-5
1g
$ 80.00 2022-06-03
Alichem
A019144912-100g
3-Fluorobenzaldoxime
154238-36-5 98%
100g
579.15 USD 2021-06-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1145085-1g
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine
154238-36-5 97%
1g
¥877.00 2023-11-21
Life Chemicals
F2163-0256-0.25g
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine
154238-36-5 95%+
0.25g
$18.0 2023-09-06
Life Chemicals
F2163-0256-0.5g
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine
154238-36-5 95%+
0.5g
$19.0 2023-09-06
Life Chemicals
F2163-0256-1g
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine
154238-36-5 95%+
1g
$21.0 2023-09-06
Life Chemicals
F2163-0256-2.5g
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine
154238-36-5 95%+
2.5g
$40.0 2023-09-06
Life Chemicals
F2163-0256-5g
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine
154238-36-5 95%+
5g
$60.0 2023-09-06

Additional information on (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine

(E)-N-[(3-Fluorophenyl)methylidene]Hydroxylamine: A Comprehensive Overview

The compound with CAS No. 154238-36-5, commonly referred to as (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a hydroxylamine group attached to a fluorophenylmethylidene moiety. The presence of the fluorine atom in the aromatic ring introduces interesting electronic and steric properties, making this compound a valuable tool in various research and industrial applications.

Recent studies have highlighted the potential of (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine in drug discovery. Researchers have explored its ability to act as a precursor for the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. The compound's ability to undergo various condensation reactions has been exploited to create complex molecular architectures that mimic natural products with therapeutic potential.

In addition to its role in drug discovery, (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine has found applications in materials science. Its ability to form stable Schiff base derivatives has made it a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and tunable pore sizes, which are highly desirable for gas storage and catalytic applications.

The synthesis of (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine typically involves a condensation reaction between hydroxylamine and 3-fluorobenzaldehyde under mild conditions. This reaction is straightforward and can be optimized to achieve high yields. The stereochemistry of the product is influenced by the reaction conditions, with the (E) configuration being more thermodynamically stable under most conditions.

From an analytical standpoint, (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine has been used as a reagent in various spectroscopic techniques. Its strong absorption bands in the ultraviolet-visible (UV-Vis) spectrum make it suitable for use as a chromogenic reagent in analytical chemistry. Recent advancements in spectroscopy have further enhanced its utility by enabling precise quantification of trace analytes in complex matrices.

In terms of environmental impact, studies have shown that (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine exhibits moderate biodegradability under aerobic conditions. This makes it a more eco-friendly alternative to some traditional reagents used in organic synthesis. However, further research is needed to fully understand its long-term environmental fate and potential risks.

Overall, (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic and analytical techniques, continue to expand its utility in both academic research and industrial settings. As researchers delve deeper into its potential, this compound is poised to play an even more significant role in shaping future innovations in chemistry and related fields.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk